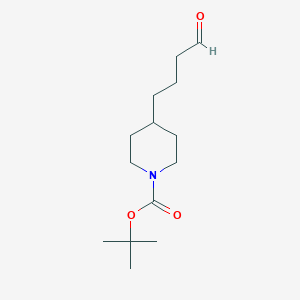

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method includes the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

- Tert-butyl 4-acetylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity profile. Its tert-butyl ester group provides stability, while the piperidine ring offers versatility in chemical modifications. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with a notable structure that includes a piperidine ring and various substituents, which contribute to its biological activity. This article explores its potential applications in medicinal chemistry, including enzyme inhibition and receptor modulation, alongside relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{14}H_{23}N_{1}O_{3}

- Molecular Weight : 255.36 g/mol

- Structural Features : The compound features a tert-butyl group and a 4-oxobutyl side chain attached to the piperidine ring, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps, including reactions with various reagents such as BuLi and N,N’-dimethylpropylene urea. The yield of synthesized compounds can range from 50% to 80%, depending on the specific reaction conditions used.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its mechanism of action involves interaction with specific enzymes, which may lead to therapeutic effects. For instance, it has been investigated for its role in inhibiting certain targets related to disease pathways .

Receptor Modulation

The compound has also been studied for its ability to act as a receptor ligand. This property suggests that it may have applications in drug design aimed at modulating receptor activity, potentially impacting various physiological processes.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds and their mechanisms:

-

NLRP3 Inhibition Study :

- In a study evaluating compounds similar to this compound, researchers assessed their ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The results indicated significant inhibition of IL-1β release and pyroptosis percentage decrease when treated with these compounds at a concentration of 10 µM .

Compound % Pyroptosis Inhibition % IL-1β Release Inhibition Compound A 75% 70% Compound B 60% 65% This compound TBD TBD -

Therapeutic Applications :

- The compound has been linked to the synthesis of Pim-1 inhibitors and selective GPR119 agonists, which are relevant for type II diabetes treatment. This connection underscores its potential in developing therapies targeting metabolic disorders.

Q & A

Basic Questions

Q. What are the key steps for synthesizing tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with a 4-oxobutyl reagent under reflux in solvents like dichloromethane or ethyl acetate .

- Step 2 : Use coupling agents (e.g., HATU, DCC) or catalysts (e.g., palladium for cross-couplings) to enhance yields .

- Optimization : Control temperature (60–100°C), solvent polarity, and stoichiometry. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ 1.2–3.5 ppm), and carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- HPLC : Assess purity (>95% by area under the curve) using reverse-phase columns and UV detection .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX software) resolve ambiguities in the compound’s stereochemistry?

- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and stereochemistry .

- Refinement (SHELXL) : Apply restraints for disordered tert-butyl groups and validate using R-factor convergence (<5%) .

- Contradiction Analysis : Compare experimental data with computational models (e.g., DFT) to address discrepancies in electron density maps .

Q. What strategies mitigate side reactions during scale-up synthesis (e.g., tert-butyl group cleavage or oxidation)?

- Protection/Deprotection : Use acid-labile protecting groups for sensitive functionalities (e.g., Boc group removal with TFA) .

- Oxidation Control : Avoid strong oxidizers; instead, employ mild agents like TEMPO/NaOCl for selective oxidation .

- Scalable Solvents : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer reflux .

Q. How do structural modifications (e.g., substituent position on the piperidine ring) influence biological activity?

- Case Study : Replacing the 4-oxobutyl group with a hydroxymethyl or aminomethyl group alters hydrogen-bonding capacity and target affinity .

- SAR Analysis : Compare logP (lipophilicity) and steric effects using computational tools (e.g., molecular docking) .

- Experimental Validation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What methodologies address contradictory NMR or mass spectrometry data during characterization?

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .

- High-Resolution MS : Resolve isobaric interferences (e.g., [M+Na]+ vs. [M+K]+) with sub-ppm mass accuracy .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity in complex spectra .

Properties

IUPAC Name |

tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h11-12H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXRGZVOCHOEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146873-76-9 |

Source

|

| Record name | tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.